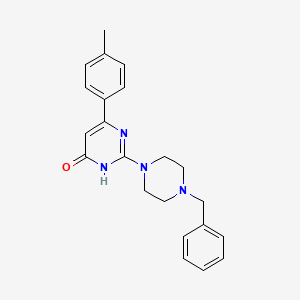![molecular formula C21H17N3O2 B6087708 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have neuroprotective effects and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been studied for its potential use in the treatment of cancer and diabetes.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have anti-tumor effects and has been studied for its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of research is the potential use of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have potential anti-tumor effects and could be studied further for its potential use in cancer treatment. Finally, the development of more efficient methods for administering 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol could expand its potential applications in research.
Synthesemethoden
The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol involves the reaction of 4-methoxybenzyl chloride with phthalazine in the presence of anhydrous potassium carbonate. The resulting intermediate is then reacted with 2-amino-phenol in the presence of sodium hydride to yield 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been optimized to yield high purity and high yield.
Eigenschaften
IUPAC Name |
2-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNCFYVVYMKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)